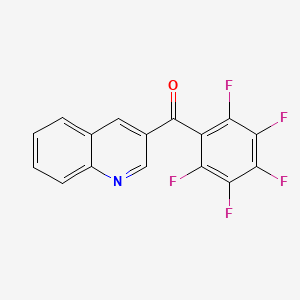

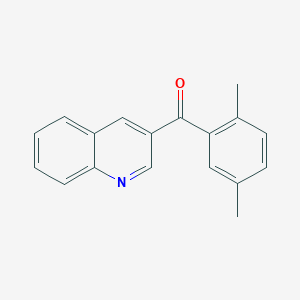

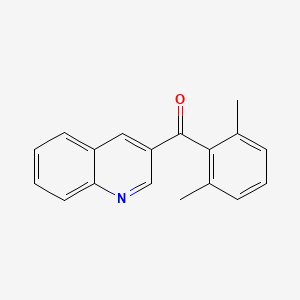

4-(2,6-Dimethylbenzoyl)quinoline; 97%

Descripción general

Descripción

4-(2,6-Dimethylbenzoyl)quinoline, or 97% for short, is a chemical compound belonging to the class of quinoline derivatives. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 280-281°C. The compound has a molecular weight of 211.25 g/mol and a chemical formula of C15H13NO2. It is a widely used compound in the research and development of drugs and other pharmaceuticals due to its unique properties and wide range of applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell signaling pathways. For instance, certain quinazoline derivatives have shown promise in treating lung and pancreatic cancers .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has led to a renewed interest in quinoline compounds as potential antibacterial agents. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics .

Antifungal Applications

Similar to their antibacterial properties, quinoline derivatives can also serve as antifungal agents. Their structural diversity allows them to target a wide range of fungal species, making them useful in treating fungal infections .

Antimalarial Drugs

Quinoline-based compounds have a long history as antimalarial drugs. Chloroquine and primaquine are well-known examples that have saved countless lives. Research continues to develop new quinoline derivatives to combat malaria, especially in the face of drug resistance .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Quinoline derivatives exhibit anti-inflammatory activity, which can be harnessed for therapeutic purposes .

Antiviral Agents

The quinoline scaffold is being explored for its antiviral capabilities. With the ongoing challenge of viral diseases, these compounds offer a promising avenue for the development of novel antiviral drugs .

Anticonvulsant Effects

Quinoline derivatives have shown potential as anticonvulsants. They can modulate neuronal excitability and may be used to treat epilepsy and other seizure disorders .

Anti-Parkinsonism Activity

Some quinoline compounds have been identified to have anti-Parkinsonism effects. They may offer a new approach to managing the symptoms of Parkinson’s disease, providing an alternative to current treatments .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit a broad range of biological activities . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .

Mode of Action

Quinoline-based compounds are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological and pharmacological activities .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities .

Propiedades

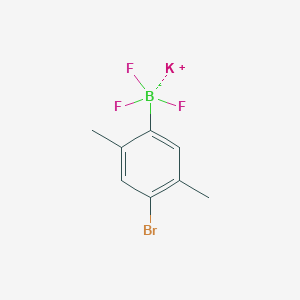

IUPAC Name |

(2,6-dimethylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUJKOXJYZGCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267685 | |

| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylbenzoyl)quinoline | |

CAS RN |

1187167-47-0 | |

| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)